Schottenol
Overview
Description
Synthesis Analysis
The synthesis of Schottenol has been explored through various chemical pathways. A notable study involved the expeditious synthesis of Schottenol from commercially available stigmasterol through a four-step reaction process. This synthesis pathway provides a foundation for the chemical understanding and potential modification of Schottenol for research purposes (Badreddine et al., 2015).
Molecular Structure Analysis
The molecular structure of Schottenol, determined through various analytical techniques, reveals its complex phytosterol framework. The presence of Schottenol in argan oil and cactus pear seed oil was confirmed, showcasing its relevance in natural products chemistry and its role in the biological activities of these oils (El Kharrassi et al., 2014).
Chemical Reactions and Properties
Schottenol's chemical reactivity and interactions have been studied in the context of methanol synthesis catalysts, where it was proposed that Schottky junctions at the interface between metals and oxides could affect the surface chemistry of oxides, correlating with catalytic behavior. This insight into Schottenol's chemical behavior underscores its potential in catalysis and chemical reactions (Frost, 1988).
Physical Properties Analysis
While specific studies on the physical properties of Schottenol were not directly identified, the general understanding of phytosterols suggests that these compounds, including Schottenol, possess characteristic physical properties such as melting points, solubility, and crystalline structures that are pertinent to their chemical behavior and biological activities.
Chemical Properties Analysis
The chemical properties of Schottenol, particularly its role as a new liver X receptor (LXR) agonist, were highlighted in a study evaluating its biological activities on murine microglial BV2 cells. Schottenol and Spinasterol modulated the gene expression of nuclear receptors LXR-α and LXRβ, indicating their potential protective roles through the modulation of cholesterol metabolism (El Kharrassi et al., 2014).
Scientific Research Applications
Biological Activities in Cells
A study by El Kharrassi et al. (2014) examined the biological activities of Schottenol in microglial BV2 cells. The research highlighted that Schottenol, present in argan oil and cactus seed oil, is not toxic to these cells and can impact mitochondrial membrane potential. It also modulates gene expression of liver X receptor (LXR)-α and LXRβ, suggesting its role as a new LXR agonist, potentially influencing cholesterol metabolism.
Analgesic Properties
In research conducted by Gaertner et al. (1999), Schottenol demonstrated significant analgesic effects against abdominal constrictions in mice. This study supports the potential use of Schottenol for pain relief, showcasing its medicinal properties.
Synthesis and Biological Evaluation
Badreddine et al. (2015) conducted a study on the synthesis of Schottenol and its effects on various cell types. Their findings indicate that Schottenol can modulate mitochondrial activity, influencing cell metabolism. This study contributes to understanding the cellular impact of Schottenol.
Antitumor-Promoting Activity
Research by Kasahara et al. (1994) found that Schottenol, identified in Carthamus tinctorius L., possesses antitumor-promoting activities. This study highlights the potential of Schottenol in cancer prevention and treatment.
Future Directions
properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVBPGQYRAUQO-UZSYLJJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331642 | |
Record name | Schottenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Schottenol | |
CAS RN |
521-03-9 | |
Record name | Schottenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmast-7-en-3-ol, (3beta,5alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schottenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmast-7-en-3-ol, (3β,5α)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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